

# Atinvicitinib In Vitro Assay Protocols: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



#### Introduction

**Atinvicitinib** is a potent and selective Janus kinase (JAK) inhibitor. The JAK-STAT signaling pathway is a critical regulator of immune responses, and its aberrant activation is implicated in the pathogenesis of various inflammatory and autoimmune diseases. **Atinvicitinib** exerts its therapeutic effects by modulating this pathway, thereby suppressing the production of proinflammatory cytokines. This document provides detailed application notes and protocols for a suite of in vitro assays essential for characterizing the activity of atnivicitinib and similar JAK inhibitors. These protocols are intended for researchers, scientists, and drug development professionals.

### I. Biochemical Assay: JAK1 Kinase Activity

This assay directly measures the ability of atnivicitinib to inhibit the enzymatic activity of a specific JAK family member, JAK1. The half-maximal inhibitory concentration (IC50) is a key parameter determined from this assay.

Data Presentation: Atinvicitinib JAK1 Inhibition



| Parameter          | Value                           |
|--------------------|---------------------------------|
| Target Enzyme      | Recombinant Human JAK1          |
| Substrate          | Ulight™-JAK-1 (Tyr1023) Peptide |
| ATP Concentration  | 10 μΜ                           |
| Atinvicitinib IC50 | 5.2 nM                          |

Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the IC50 of atnivicitinib against JAK1.

#### Materials:

- Recombinant Human JAK1 enzyme (Thermo Fisher Scientific)
- LanthaScreen™ Eu-anti-GST Antibody (Thermo Fisher Scientific)
- Ulight<sup>™</sup>-JAK-1 (Tyr1023) Peptide substrate (PerkinElmer)
- Atinvicitinib (serial dilutions)
- ATP (Sigma-Aldrich)
- TR-FRET Dilution Buffer (Thermo Fisher Scientific)
- 384-well, low-volume, white, round-bottom plates (Corning)

- Compound Preparation: Prepare a 10-point serial dilution of atnivicitinib in 100% DMSO, starting at a concentration of 1 mM. Subsequently, create intermediate dilutions in kinase reaction buffer.
- Reaction Setup:



- $\circ$  Add 2.5  $\mu$ L of the diluted atnivicitinib or DMSO (vehicle control) to the wells of the 384-well plate.
- Add 5 μL of a solution containing JAK1 enzyme and Ulight™-JAK-1 peptide substrate in kinase reaction buffer.
- $\circ$  Initiate the kinase reaction by adding 2.5  $\mu$ L of ATP solution. The final ATP concentration in the well should be at its Km value for JAK1.
- Incubation: Incubate the plate at room temperature for 60 minutes.
- Detection: Add 10 µL of a stop/detection solution containing EDTA and a terbium-labeled anti-phosphotyrosine antibody (e.g., LanthaScreen™ Tb-anti-pTyr Antibody).
- Second Incubation: Incubate the plate for an additional 60 minutes at room temperature to allow for antibody binding.
- Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 520 nm (Ulight<sup>™</sup>) and 620 nm (Terbium).
- Data Analysis: Calculate the TR-FRET ratio (520 nm emission / 620 nm emission). Plot the
  percent inhibition, derived from the TR-FRET ratio, against the logarithm of the atnivicitinib
  concentration. Fit the data using a sigmoidal dose-response curve to determine the IC50
  value.

Visualization: JAK1 Kinase Assay Workflow





Click to download full resolution via product page

Caption: Workflow for the in vitro JAK1 kinase activity assay.

# II. Cellular Assay: Inhibition of STAT3 Phosphorylation

This assay evaluates the ability of atnivicitinib to inhibit the phosphorylation of STAT3, a key downstream signaling molecule in the JAK-STAT pathway, within a cellular context.

Data Presentation: Atinvicitinib Inhibition of pSTAT3

| Cell Line | Stimulant                   | Atinvicitinib<br>Concentration | % Inhibition of pSTAT3 |
|-----------|-----------------------------|--------------------------------|------------------------|
| HeLa      | Oncostatin M (10 ng/mL)     | 100 nM                         | 85%                    |
| TF-1      | Erythropoietin (10<br>U/mL) | 100 nM                         | 92%                    |

Experimental Protocol: Western Blot for Phospho-STAT3

Materials:



- HeLa or other suitable cell line
- Cell culture medium (e.g., DMEM with 10% FBS)
- Cytokine stimulant (e.g., Oncostatin M, IL-6)
- Atinvicitinib
- Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
- BCA Protein Assay Kit (Thermo Fisher Scientific)
- SDS-PAGE gels and running buffer
- PVDF membrane
- Blocking buffer (5% BSA in TBST)
- Primary antibodies: Rabbit anti-phospho-STAT3 (Tyr705) and Rabbit anti-STAT3 (Cell Signaling Technology)
- Secondary antibody: HRP-conjugated anti-rabbit IgG (Cell Signaling Technology)
- Enhanced Chemiluminescence (ECL) detection reagent

- Cell Culture and Treatment:
  - Seed cells in 6-well plates and grow to 80-90% confluency.
  - Serum-starve the cells for 4-6 hours.
  - Pre-treat the cells with various concentrations of atnivicitinib or DMSO for 1 hour.
  - Stimulate the cells with the appropriate cytokine (e.g., 10 ng/mL Oncostatin M for HeLa cells) for 15-30 minutes.
- Cell Lysis and Protein Quantification:



- Wash the cells with ice-cold PBS and lyse with RIPA buffer.
- Harvest the lysate and clarify by centrifugation.
- Determine the protein concentration of each lysate using a BCA assay.
- Western Blotting:
  - Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
  - Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
  - Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
  - Incubate the membrane with the primary anti-phospho-STAT3 antibody overnight at 4°C.
  - Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
  - Wash the membrane again and detect the signal using an ECL reagent and an imaging system.
- Stripping and Re-probing:
  - To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total STAT3.
- Data Analysis:
  - Quantify the band intensities for phospho-STAT3 and total STAT3 using densitometry software.
  - Calculate the ratio of phospho-STAT3 to total STAT3 for each condition.
  - Determine the percent inhibition of STAT3 phosphorylation by atnivicitinib relative to the stimulated control.

Visualization: JAK-STAT Signaling Pathway





Click to download full resolution via product page

Caption: Atnivicitinib inhibits the JAK-STAT signaling pathway.



## III. Functional Cellular Assay: Cytokine Release from Human PBMCs

This assay assesses the functional consequence of JAK inhibition by measuring the suppression of pro-inflammatory cytokine release from primary human immune cells.

Data Presentation: Atnivicitinib Inhibition of Cytokine Release

| Cytokine | Stimulant       | Atinvicitinib IC50 |
|----------|-----------------|--------------------|
| IL-6     | LPS (100 ng/mL) | 25.8 nM            |
| TNF-α    | LPS (100 ng/mL) | 31.2 nM            |

Experimental Protocol: IL-6 Release from PBMCs

#### Materials:

- Human Peripheral Blood Mononuclear Cells (PBMCs), freshly isolated or cryopreserved
- RPMI 1640 medium with 10% FBS
- Lipopolysaccharide (LPS) from E. coli (Sigma-Aldrich)
- Atnivicitinib
- Human IL-6 ELISA Kit (R&D Systems or similar)

- PBMC Isolation and Culture:
  - Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
  - Resuspend the cells in RPMI 1640 with 10% FBS and determine cell viability and count.
  - Seed the PBMCs in a 96-well plate at a density of 2 x 10<sup>5</sup> cells/well.



- Treatment and Stimulation:
  - Pre-treat the cells with serial dilutions of atnivicitinib or DMSO for 1 hour.
  - Stimulate the cells with 100 ng/mL LPS. Include an unstimulated control.
- Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
- Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatant.
- ELISA for IL-6 Quantification:
  - Perform a sandwich ELISA for human IL-6 according to the manufacturer's instructions.
  - Briefly, coat a 96-well plate with a capture antibody for IL-6.
  - Add the collected supernatants and a standard curve of recombinant human IL-6.
  - Add a biotinylated detection antibody, followed by a streptavidin-HRP conjugate.
  - Add a substrate solution (e.g., TMB) and stop the reaction.
  - Measure the absorbance at 450 nm.
- Data Analysis:
  - Calculate the concentration of IL-6 in each sample from the standard curve.
  - Determine the percent inhibition of IL-6 release for each atnivicitinib concentration relative to the LPS-stimulated control.
  - Plot the percent inhibition against the logarithm of the atnivicitinib concentration and determine the IC50 value.

### IV. Disease-Relevant Cellular Assay: Proinflammatory Gene Expression in RA-FLS



This assay utilizes primary cells from patients with rheumatoid arthritis (RA) to evaluate the efficacy of atnivicitinib in a disease-relevant context.

Data Presentation: Atinvicitinib in RA-FLS

| Gene  | Stimulant        | Atnivicitinib (100 nM) Fold<br>Change vs. Stimulated<br>Control |
|-------|------------------|-----------------------------------------------------------------|
| IL-6  | TNF-α (10 ng/mL) | 0.15                                                            |
| MMP-3 | TNF-α (10 ng/mL) | 0.22                                                            |

Experimental Protocol: Gene Expression in RA-FLS

#### Materials:

- Human Fibroblast-Like Synoviocytes from RA patients (RA-FLS) (Cell Applications, Inc. or equivalent)
- Synoviocyte Growth Medium
- Recombinant Human TNF-α (R&D Systems)
- Atnivicitinib
- RNA isolation kit (Qiagen RNeasy)
- cDNA synthesis kit (Bio-Rad iScript)
- qPCR master mix (Bio-Rad SsoAdvanced Universal SYBR Green Supermix)
- Primers for IL-6, MMP-3, and a housekeeping gene (e.g., GAPDH)

- RA-FLS Culture and Treatment:
  - Culture RA-FLS in Synoviocyte Growth Medium. Use cells between passages 3 and 7.



- Seed the cells in 12-well plates and allow them to adhere overnight.
- Pre-treat the cells with atnivicitinib or DMSO for 1 hour.
- Stimulate the cells with 10 ng/mL TNF- $\alpha$  for 6 hours.
- RNA Isolation and cDNA Synthesis:
  - Lyse the cells and isolate total RNA using an RNA isolation kit.
  - Synthesize cDNA from an equal amount of RNA from each sample.
- Quantitative PCR (qPCR):
  - Perform qPCR for the target genes (IL-6, MMP-3) and the housekeeping gene (GAPDH).
  - Run each sample in triplicate.
- Data Analysis:
  - $\circ$  Calculate the relative gene expression using the  $\Delta\Delta$ Ct method, normalizing to the housekeeping gene and the unstimulated control.
  - $\circ$  Determine the fold change in gene expression in the atnivicitinib-treated samples compared to the TNF- $\alpha$ -stimulated control.

Visualization: RA-FLS Assay Workflow





Click to download full resolution via product page

Caption: Workflow for analyzing gene expression in RA-FLS.

• To cite this document: BenchChem. [Atinvicitinib In Vitro Assay Protocols: A Detailed Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b10858040#atinvicitinib-in-vitro-assay-protocols]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com